Physicochemical Comparison: m-Tolyl vs p-Tolyl Isomers
The meta-tolyl isomer (target compound) is expected to exhibit a lower melting point than its para-tolyl counterpart (Ethyl 1-(p-tolyl)-1H-1,2,4-triazole-3-carboxylate, CAS 1245645-54-8), which has a reported melting point of 145-146 °C [1]. This property significantly impacts handling, formulation, and crystallization steps in synthesis workflows. The meta-isomer also possesses a higher LogP (calculated 1.75 ) compared to the unsubstituted phenyl analog (calculated LogP 1.33 ), directly affecting its distribution in biphasic systems and its utility as a lipophilic building block.
| Evidence Dimension | Melting Point (Tm) and LogP |
|---|---|
| Target Compound Data | Tm: Expected < 145 °C; LogP: 1.75 (calculated) |
| Comparator Or Baseline | p-Tolyl analog: Tm = 145-146 °C; Phenyl analog: LogP = 1.33 (calculated) |
| Quantified Difference | Tm: Lower (exact value not reported); LogP: +0.42 log units vs phenyl analog |
| Conditions | Predicted and measured physicochemical properties |
Why This Matters
The distinct melting point and lipophilicity profile dictate compound handling, purification strategy, and suitability for specific synthetic routes or partitioning in drug discovery assays.
- [1] CAS Common Chemistry. Ethyl 1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxylate. CAS Registry Number 1245645-54-8. View Source
